molecular formula C7H18O4P2S2 B12680307 O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate CAS No. 91772-41-7

O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate

Cat. No.: B12680307
CAS No.: 91772-41-7
M. Wt: 292.3 g/mol
InChI Key: MPUXWKDXQJAROV-UHFFFAOYSA-N
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Description

O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate is a chemical compound with the molecular formula C7H17O5P2S It is known for its unique structure, which includes both phosphonate and phosphinothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate typically involves the reaction of dimethyl phosphite with ethoxyethylphosphinothioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target. For example, it may act as an inhibitor of enzymes involved in phosphonate metabolism, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: Similar in structure but lacks the ethoxyethylphosphinothioyl group.

    Diethyl ethylphosphonate: Contains ethyl groups instead of methyl groups.

    O,O-Diethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate is unique due to the presence of both phosphonate and phosphinothioyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

91772-41-7

Molecular Formula

C7H18O4P2S2

Molecular Weight

292.3 g/mol

IUPAC Name

dimethoxyphosphinothioylmethoxy-ethoxy-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H18O4P2S2/c1-5-10-12(14,6-2)11-7-13(15,8-3)9-4/h5-7H2,1-4H3

InChI Key

MPUXWKDXQJAROV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)OCP(=S)(OC)OC

Origin of Product

United States

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